molecular formula C15H10N4O2S B2881511 N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1327557-23-2

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No. B2881511
CAS RN: 1327557-23-2
M. Wt: 310.33
InChI Key: BOYZVNFISWMXTO-UHFFFAOYSA-N
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Description

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TIOCAI and has been found to have several unique properties that make it a valuable tool in various fields of study.

Scientific Research Applications

Pharmaceutical Applications

Thiophene derivatives like N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The compound’s structure allows it to interact with various biological targets, making it a valuable candidate for drug development and medicinal chemistry.

Material Science

In material science, thiophene-based molecules are crucial in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent electronic properties . The compound’s ability to conduct electricity can be harnessed in creating more efficient and flexible electronic devices.

Corrosion Inhibition

Thiophene derivatives are known to serve as corrosion inhibitors in industrial chemistry. They form protective layers on metals, preventing oxidative damage and extending the lifespan of metal structures and machinery . This compound could be synthesized to develop new corrosion-resistant coatings.

Antimicrobial Research

The antimicrobial properties of thiophene derivatives make them potent candidates for combating drug-resistant bacteria and fungi. They can be designed to target specific microbial species, offering a pathway to develop new antibiotics and antifungal agents .

Cancer Research

Thiophene derivatives have shown promise in anticancer research, particularly in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines. This compound could be explored for its potential to inhibit the growth of cancer cells, contributing to the development of novel chemotherapy agents .

Antioxidant Development

The antioxidant activity of thiophene derivatives is significant in the prevention of oxidative stress-related diseases. By scavenging free radicals, these compounds can be used to create supplements or drugs that help protect the body from oxidative damage .

Anesthetic Formulations

Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics. The compound could be investigated for its anesthetic properties, potentially leading to the development of new pain management solutions .

Synthetic Chemistry

Thiophene derivatives are synthesized through various reactions, including the Gewald synthesis, which is significant for creating aminothiophene derivatives. This compound could be used in research to develop new synthetic methodologies or to improve existing ones .

properties

IUPAC Name

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-13(11-7-16-12-4-2-1-3-10(11)12)17-15-19-18-14(21-15)9-5-6-22-8-9/h1-8,16H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYZVNFISWMXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

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